Chromium--iron (1/1)
Description
Significance of Stoichiometric Chromium-Iron (1/1) in Intermetallic Compound Research
The FeCr sigma phase is of fundamental scientific interest due to its complex, ordered atomic arrangement, which distinguishes it from the simpler solid solutions from which it forms. It is considered an archetype for the broader class of sigma phases found in numerous binary alloy systems. researchgate.net The primary significance of Chromium-iron (1/1) lies in its profound, and often detrimental, influence on the mechanical properties of alloys. As a hard and brittle intermetallic, its precipitation within a more ductile metallic matrix can lead to severe embrittlement, reducing toughness and ductility. mdpi.comarxiv.org
The hardness of the σ-phase is substantially higher than the α-phase from which it precipitates, with nano-hardness values reported between 13.3 and 16.5 GPa. mdpi.comarxiv.org This high hardness, however, is coupled with a very low cracking strain of only 2.6%, which can accelerate fracture in materials. mdpi.com From a scientific perspective, its complex tetragonal structure, containing 30 atoms per unit cell, presents a challenging and interesting case study for crystallographers and physicists investigating phase stability and electronic structure in complex metallic alloys. escholarship.orgresearchgate.net Furthermore, σ-FeCr is one of only two sigma phases known to exhibit well-evidenced magnetic properties, making it a valuable reference system for investigating magnetism in structurally complex materials. researchgate.netarxiv.org
| Property | Value | Reference |
|---|---|---|
| Nano-Hardness (H₀) | 14.95 GPa | mdpi.com |
| Elastic Modulus (E₀) | 263 GPa | mdpi.com |
| Yield Strength (σy) | 2.42 GPa | mdpi.com |
| Strain Hardening Exponent (n) | 0.78 | mdpi.com |
| Cracking Strain | 2.6% | mdpi.com |
Historical Context of Chromium-Iron (1/1) and Fe-Cr Alloy Investigations
The investigation of the iron-chromium system dates back to the early 20th century, driven by the burgeoning development of stainless steels. The first identification of what is now known as the sigma phase occurred in the 1920s. In 1927, Bain and Griffiths identified a hard, brittle, non-magnetic constituent in Fe-Cr-Ni alloys, which they termed the "B constituent". arxiv.org This phase was later confirmed to be the intermetallic compound now known as the sigma phase.
Despite its early discovery, the complexity of the sigma phase meant that its complete crystal structure remained unsolved for several decades. It was not until the 1950s that its tetragonal structure, belonging to the P4₂/mnm space group, was fully determined using X-ray diffraction techniques. escholarship.orgresearchgate.net This structural resolution was a significant milestone, enabling a deeper understanding of the phase's formation and properties. Since then, investigations have focused on the kinetics of the α-to-σ transformation, the precise site occupancy of iron and chromium atoms within the complex crystal lattice, and its effects on the performance of high-chromium steels in various industrial applications. escholarship.orgresearchgate.net
Multidisciplinary Research Perspectives on Chromium-Iron (1/1) Systems
Research on the Chromium-iron (1/1) system is inherently multidisciplinary, attracting interest from metallurgists, physicists, chemists, and computational materials scientists.
Metallurgy and Materials Engineering: From a practical standpoint, the primary focus is on controlling or preventing the formation of the sigma phase in stainless steels and other high-temperature alloys. scirp.org Metallurgists study the kinetics of its precipitation and dissolution, and its effects on mechanical properties like toughness, creep resistance, and corrosion resistance. mdpi.comscirp.org The goal is to define safe operating windows for temperature and composition to avoid embrittlement in critical components used in the petrochemical, power generation, and nuclear industries. escholarship.org
Solid-State Physics: Physicists are interested in the fundamental properties of the FeCr sigma phase. Its complex crystal structure serves as a model for studying electronic and magnetic properties in intermetallic compounds. arxiv.org Experimental techniques such as Mössbauer spectroscopy, X-ray diffraction (XRD), and neutron diffraction (ND) are employed to probe the local atomic environments, magnetic ordering, and crystallographic details. escholarship.orgarxiv.org
Computational Materials Science: The Fe-Cr system is a benchmark for first-principles and other computational modeling techniques. doi.orgresearchgate.net Researchers use computational methods to calculate phase diagrams, predict site occupancy of atoms in the crystal structure, and investigate the thermodynamics and kinetics of the sigma phase transformation. escholarship.orgmdpi.com These theoretical studies provide insights that are difficult to obtain experimentally and help guide the development of new alloys with improved properties. doi.org
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Tetragonal | escholarship.orgresearchgate.net |
| Space Group | P4₂/mnm (No. 136) | researchgate.net |
| Atoms per Unit Cell | 30 | researchgate.net |
Properties
CAS No. |
12052-89-0 |
|---|---|
Molecular Formula |
CrFe |
Molecular Weight |
107.84 g/mol |
IUPAC Name |
chromium;iron |
InChI |
InChI=1S/Cr.Fe |
InChI Key |
UPHIPHFJVNKLMR-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Fe] |
Origin of Product |
United States |
Mechanistic Studies of Mechanical Behavior and Deformation in Chromium Iron 1/1 and Fe Cr Alloys
Nanoscale Mechanical Response of Fe-Cr and Fe-Cr-Ni Alloys
The mechanical behavior of iron-chromium (Fe-Cr) and iron-chromium-nickel (Fe-Cr-Ni) alloys at the nanoscale is governed by complex deformation mechanisms that are investigated through advanced computational methods like molecular dynamics (MD) simulations. tandfonline.comresearchgate.net These studies provide fundamental insights into the material's response to various loading conditions.
Computational studies on Fe-Cr-Ni alloy nanowires have revealed distinct responses to different modes of deformation. tandfonline.comresearchgate.net Under uniaxial tension and shear, the alloys exhibit apparent plastic behavior. tandfonline.comresearchgate.net In contrast, plastic behavior is not observed under compression. tandfonline.comresearchgate.net Before reaching the first yield point, the nanowires undergo an elastic stage, after which the deformation proceeds in alternating quasi-elastic and yielding stages. tandfonline.comresearchgate.net
During shear deformation, the material can endure significant plastic strain (up to 0.6) due to martensitic phase transformations, a much larger strain than what is observed during tensile deformation. tandfonline.comresearchgate.net First principles calculations support these findings, indicating that higher magnitudes of uniaxial and shear deformations increase the probability of these martensitic transformations. tandfonline.comresearchgate.net In additively manufactured Fe-Cr alloys, rapid solidification can lead to significant microscale internal stresses from dislocation substructures, resulting in a notable tension-compression (TC) asymmetry. arxiv.org This asymmetry is linked to the backstress induced by Geometrically Necessary Dislocations (GNDs). arxiv.org Atomistic simulations of an FCC-type Fe₄₀Ni₄₀Cr₂₀ alloy under uniaxial tension show the generation of layered hexagonal close-packed (HCP) phases within the face-centered cubic (FCC) matrix. rsc.org
Table 1: Deformation Behavior of Fe-Cr-Ni Nanowires
| Deformation Mode | Observed Behavior | Key Mechanisms |
|---|---|---|
| Uniaxial Tension | Elastic stage followed by apparent plastic behavior. tandfonline.comresearchgate.net | Dislocation interactions, potential for martensitic and FCC-to-HCP phase transformations. tandfonline.comresearchgate.netrsc.org |
| Compression | No significant plastic behavior observed. tandfonline.comresearchgate.net | Primarily elastic deformation. |
| Shear | Apparent and persistent plastic behavior up to large strains. tandfonline.comresearchgate.net | Martensitic phase transformation. tandfonline.comresearchgate.net |
Dislocation-Mediated Plasticity and Twinning Mechanisms
The plastic deformation in Fe-Cr-Ni nanowires is primarily controlled by dislocations. tandfonline.comresearchgate.net Dislocation-mediated twinning is a significant mechanism, with twinning activity observed to increase as the strain rate rises. tandfonline.comresearchgate.net These twins originate from stacking faults that are led by 1/6 <112> Shockley partial dislocations. tandfonline.comresearchgate.net In situ atomic-scale observations of similar high-entropy alloys confirm that deformation involves full and partial dislocations, as well as deformation twins. tandfonline.com The activity of partial dislocations leads to the formation of nanotwins and a high density of both coherent and incoherent twin boundaries, which in turn interact with mobile full dislocations, contributing to strain hardening. tandfonline.com
The stacking fault energy (SFE) is a critical parameter that influences the dominant deformation mechanism. hanyang.ac.kr A low SFE promotes planar slip, deformation twinning, and martensitic transformation, whereas a high SFE favors the cross-slip of dislocations. hanyang.ac.kr In some Fe-Mn-Co-Cr alloys, a decrease in temperature leads to a lower SFE, causing a transition from deformation twinning to a deformation-induced HCP transformation. hanyang.ac.kr
The mechanical properties of Fe-Cr alloys are sensitive to both strain rate and temperature. As noted in studies of Fe-Cr-Ni nanowires, twin activity and thus the deformation mechanism are directly influenced by the strain rate. tandfonline.comresearchgate.net At elevated temperatures (beyond 500 K), the material experiences softening, and alloys like 316L become more plastic under lower stress. tandfonline.comresearchgate.net
Nanoindentation studies on Fe-Cr alloys from room temperature up to 600°C show varying softening and hardening effects depending on the temperature. arxiv.org These studies have identified the occurrence of the Portevin-Le-Chatelier effect, a phenomenon of dynamic strain aging, which is traced back to the interactions between dislocations and alloying elements like interstitial carbon and substitutional chromium. arxiv.org In some multi-principal element alloys, decreasing the deformation temperature to cryogenic levels (77 K) can significantly increase both strength and ductility, while increasing the temperature to 300°C enhances ductility but with a considerable reduction in strength. mdpi.com The strain-rate sensitivity (SRS) itself can be temperature-dependent; in some alloys, it is negative at room temperature due to dynamic strain aging but becomes positive at higher temperatures as dynamic recovery becomes more prominent. researchgate.net
Irradiation Effects on Mechanical Properties of Fe-Cr Alloys
Exposure to irradiation significantly alters the microstructure of Fe-Cr alloys, which in turn affects their mechanical properties. researchgate.netmst.edu Factors such as irradiation dose, temperature, and alloy composition play a crucial role in the evolution of radiation damage. researchgate.netmst.edu The primary effects include radiation-induced hardening and embrittlement, which are largely caused by the formation of microstructural features like dislocation loops and Cr-rich α' precipitates. osti.gov
Ion irradiation is frequently used to simulate the effects of neutron damage in materials. cambridge.org Nanoindentation tests on these irradiated materials reveal significant changes in plasticity behavior. In unirradiated, fully annealed Fe12%Cr alloy, indentation force-displacement curves typically show an elastic response followed by a large displacement excursion known as a 'pop-in', which marks the sudden onset of plastic deformation. cambridge.org
In contrast, after the alloy is subjected to high-dose ion irradiation, this "pop-in" phenomenon is suppressed. cambridge.org Indents in the irradiated material display a smooth transition from elastic to plastic flow. cambridge.org This is often followed by a decrease in pressure with increasing indentation strain, a behavior known as strain softening. cambridge.org The presence of irradiation-induced defects raises the initial yield pressure required to initiate plastic flow. cambridge.org
Irradiation leads to the formation of a high density of defects, most notably dislocation loops. researchgate.netmdpi.com In Fe-Cr alloys, two primary types of dislocation loops are observed: those with a Burgers vector of a/2<111> and those with a<100>. osti.govresearchgate.net The proportion and size of these loops depend on the irradiation dose and temperature. researchgate.netmdpi.com For instance, a<100> loops tend to be more dominant at higher temperatures (closer to 773 K). researchgate.net
These irradiation-induced loops act as significant obstacles to the motion of mobile dislocations, which is the primary cause of irradiation hardening. osti.govresearchgate.net The yield strength, an indicator of dislocation mobility, increases with both irradiation damage and chromium content. researchgate.net The synergistic effects of chromium and irradiation damage appear to be more critical for the propagation of dislocations rather than their initial nucleation. researchgate.net At higher irradiation temperatures (e.g., 550°C), the density of dislocation loops can decrease significantly as they evolve and convert into network dislocations. mdpi.com In lower-dose irradiations, where defects are too small to be resolved by transmission electron microscopy, they still form clusters that impede dislocation motion and cause hardening. nih.gov
Table 2: Common Irradiation-Induced Defects in Fe-Cr Alloys
| Defect Type | Burgers Vector | Description | Impact on Properties |
|---|---|---|---|
| Dislocation Loop | a/2<111> | Interstitial-type loops that are a primary form of damage. nomelab.com | Contribute to irradiation hardening by impeding dislocation motion. osti.govresearchgate.net |
| Dislocation Loop | a<100> | Another type of interstitial loop, often larger and more prevalent at higher temperatures. researchgate.netresearchgate.net | Act as strong barriers to dislocation glide, causing significant hardening. osti.govresearchgate.net |
| Cr-rich α' Precipitates | N/A | Nanoscale chromium-rich phases that form within the iron-rich matrix. osti.gov | A dominant source of hardening and embrittlement, especially in high-Cr alloys. osti.gov |
Influence of Chromium Content on Irradiation-Induced Defect Retention
The chromium (Cr) content in iron (Fe)-based alloys plays a crucial role in determining the microstructural response to irradiation, significantly affecting the retention of induced defects. researchgate.net The concentration of Cr can dictate the nature and density of defect clusters, dislocation loops, and precipitates that form and are retained in the material post-irradiation. researchgate.netarxiv.org Studies on model Fe-Cr alloys have shown that variations in chromium content can lead to substantial differences in irradiation-induced hardening and defect accumulation. arxiv.org
Research comparing Fe-3%Cr and Fe-5%Cr alloys irradiated with Fe ions revealed that the lower chromium content alloy (Fe-3%Cr) consistently exhibited higher lattice strain and greater irradiation-induced hardening, particularly at temperatures below 300°C. arxiv.orgarxiv.org This indicates that even a minor change in chromium percentage can significantly alter the configuration, population, and density of the defects that are retained after irradiation. arxiv.org Conversely, increasing the chromium content in Fe-Cr alloys tends to result in a higher number density of irradiation-induced dislocation loops, though these loops are typically smaller in size. researchgate.net
The influence of chromium is also tightly linked to the formation of chromium-rich alpha-prime (α') precipitates, which are a primary cause of hardening and embrittlement. osti.gov The propensity for α' phase separation under irradiation is directly related to the alloy's chromium composition. osti.gov In alloys with chromium content above approximately 8 wt%, the hardening and embrittlement response is dominated by the formation of these α' precipitates, with minor contributions from dislocation loop formation. osti.gov The increase in the number density of these precipitates has been observed to be linearly related to an increase in chromium composition. osti.gov Therefore, optimizing the chromium content is a critical consideration for developing radiation-resistant materials, as it directly influences defect retention and subsequent changes in mechanical properties. researchgate.net
Table 1: Effect of Chromium Content on Irradiation-Induced Defect Characteristics in Fe-Cr Alloys
| Chromium Content | Observed Effect on Defect Retention | Primary Hardening Contributor | Reference |
|---|---|---|---|
| Low (e.g., 3% Cr vs 5% Cr) | Higher lattice strain and hardening at <300°C, suggesting altered defect configuration and density. | Dislocation Loops / Defect Clusters | arxiv.orgarxiv.org |
| Increasing Cr Content | Higher number density but smaller size of dislocation loops. | Dislocation Loops and α' Precipitates | researchgate.net |
| High (>8% Cr) | Dominated by the formation of a high number density of Cr-rich α' precipitates. | α' Precipitates | osti.gov |
Microstructure Evolution and Embrittlement under High-Energy Particle Bombardment
High-energy particle bombardment, such as neutron or ion irradiation, induces significant evolution in the microstructure of Fe-Cr alloys, which is a primary cause of their embrittlement. researchgate.netkns.org While these alloys generally exhibit good resistance to swelling, they are susceptible to a severe decrease in ductility, particularly at lower irradiation temperatures. researchgate.netkns.org The embrittlement is a direct consequence of the formation and accumulation of irradiation-induced defects, including dislocation loops, voids (known as "black dots" under microscopy), and solute clusters. kns.org
A critical aspect of this microstructural evolution is radiation-induced segregation (RIS). researchgate.net Under irradiation, point defects (vacancies and interstitials) migrate to sinks like grain boundaries, which can cause a redistribution of chromium. researchgate.net This can lead to either Cr depletion, making the alloy susceptible to corrosion, or Cr enrichment. researchgate.net Significant Cr enrichment at defect sinks can result in radiation-induced precipitation of the chromium-rich α' phase, a key factor in embrittlement. researchgate.netosti.gov
The formation of the α' phase, a phenomenon also associated with thermal aging, is known to be accelerated and enhanced by irradiation. osti.govaps.org This occurs because the high concentration of mobile point defects produced during irradiation facilitates the diffusion and clustering of Cr atoms. osti.gov This irradiation-accelerated precipitation is strongly linked to the hardening and loss of toughness in Fe-Cr alloys. aps.org The damage observed in the b.c.c. iron lattice often consists of ½ <111> and <100> type interstitial dislocation loops, with the ratio and distribution of these loops depending on the specific irradiation conditions (e.g., ion vs. neutron) and temperature. epj-conferences.org The interaction of mobile dislocations with this dense field of loops and precipitates impedes their motion, leading to an increase in hardness and a significant reduction in ductility. osti.gov
Thermal Aging and its Impact on Mechanical Behavior
Hardness and Coercivity Changes with Aging Time in Fe-Cr Alloys
Thermal aging of Fe-Cr alloys in the temperature range of 300–550°C induces phase separation of the solid solution into an iron-rich (α) phase and a chromium-rich (α') phase. researchgate.net This microstructural change, particularly the nucleation and growth of the hard α' phase, leads to significant changes in both the mechanical and magnetic properties of the alloys. researchgate.netresearchgate.net
Studies on Fe-Cr alloys with varying chromium content show a clear evolution of hardness and coercivity with aging time. For an Fe-20 wt.% Cr alloy aged at 500°C, both the micro-Vickers hardness and the magnetic coercivity increase with aging time. researchgate.net This increase is rapid initially and then slows after extended aging (e.g., beyond 150 hours), which corresponds to the changing kinetics of the α' precipitation process. researchgate.net
The behavior, however, is dependent on the chromium content. researchgate.net
Fe-20% Cr: Coercivity and hardness increase steadily from the beginning of the aging process. researchgate.net
Fe-15% Cr & Fe-10% Cr: Coercivity initially decreases for a period (up to 50 hours) before it begins to increase. This initial decrease is attributed to a competing effect from the recovery of dislocations. researchgate.net
Fe-5% Cr: The behavior is different again, with coercivity increasing from the start and then falling after about 50 hours of aging. researchgate.net
These changes are directly caused by the nucleation and growth of the Cr-rich precipitates, which act as obstacles to both dislocation motion (affecting hardness) and magnetic domain wall pinning (affecting coercivity). researchgate.netresearchgate.net
Table 2: Evolution of Coercivity with Aging Time in Fe-Cr Alloys at 475°C
| Alloy Composition | Coercivity Trend with Aging Time | Underlying Mechanism | Reference |
|---|---|---|---|
| Fe-20% Cr | Increases from the beginning of aging. | Dominated by nucleation and growth of Cr-rich α' phase. | researchgate.net |
| Fe-15% Cr | Decreases initially (up to 50 hrs), then increases. | Competing effects of dislocation recovery and α' precipitation. | researchgate.net |
| Fe-10% Cr | Decreases initially (up to 50 hrs), then increases. | Competing effects of dislocation recovery and α' precipitation. | researchgate.net |
| Fe-5% Cr | Increases initially, then falls after 50 hrs. | Different precipitation kinetics due to lower Cr supersaturation. | researchgate.net |
Correlation between Magnetic Properties and Mechanical Hardness
A direct and often linear correlation exists between the magnetic properties (specifically coercivity) and mechanical hardness in Fe-Cr alloys undergoing thermal aging. researchgate.net This relationship arises because the same underlying microstructural feature—the precipitation of the nano-scale, Cr-rich α' phase—governs both phenomena. researchgate.netresearchgate.net
The α' precipitates act as pinning sites that impede the movement of dislocations through the crystal lattice, thereby increasing the material's resistance to plastic deformation, which is measured as hardness. researchgate.net Simultaneously, these same precipitates act as pinning sites for magnetic domain walls, making it more difficult to change the magnetic state of the material. researchgate.net This resistance to change in magnetization is measured as coercivity. researchgate.net
Experimental work on Fe-20 wt.% Cr alloys has demonstrated a clear linear relationship between the measured coercivity and Vickers hardness during aging. researchgate.net The evolution of both properties follows a very similar trend with aging time. researchgate.net The strength of this correlation is dependent on the size (radius) and number density of the α' precipitates. researchgate.net As the precipitates nucleate and grow, both hardness and coercivity increase. researchgate.net This strong correlation allows for the use of non-destructive magnetic measurements, such as magnetic hysteresis loop analysis, to monitor and evaluate the state of embrittlement and hardening in these alloys without the need for destructive mechanical testing. researchgate.net
High-Temperature Performance and Durability of Fe-Cr Alloys
Resistance to High-Temperature Deformation and Creep Mechanisms
Fe-Cr based alloys are valued for their mechanical properties at elevated temperatures and their resistance to creep, which is the time-dependent plastic deformation of a material under a constant load or stress. researchgate.netresearchgate.net The mechanisms governing this resistance are complex and depend on temperature, applied stress, and the alloy's specific composition and microstructure. researchgate.nettandfonline.com
At high temperatures, the dominant deformation resistance in iron-based alloys is often provided by climb-controlled dislocation creep. researchgate.net In this process, the movement of dislocations, which enables plastic deformation, is hindered by obstacles. At elevated temperatures, dislocations can overcome these obstacles by "climbing" into an adjacent slip plane, a process controlled by atomic diffusion. researchgate.net The creep rate is therefore a function of factors like the elastic modulus, lattice diffusivity, and stacking fault energy. researchgate.net
Molecular dynamics simulations on Fe-Cr alloys have shown that the specific creep mechanism can change with the level of applied stress. tandfonline.com At a constant high temperature (e.g., 1000 K), increasing stress can shift the dominant mechanism from Coble creep (a form of diffusion creep controlled by grain boundary diffusion) to grain boundary sliding, and ultimately to dislocation creep at higher stress levels. tandfonline.com The microstructure of the alloy, such as a coarser grain structure, can enhance creep resistance by reducing the prevalence of grain boundaries, which are pathways for diffusion and sliding at high temperatures. researchgate.net Creep damage in high-Cr steels often manifests as grain boundary cavitation, where voids form and link up along grain boundaries, eventually leading to failure. mdpi.com The alloy's composition and the presence of stable precipitates are therefore engineered to impede dislocation motion and stabilize grain boundaries to maximize high-temperature strength and creep resistance.
Intermetallic Coatings for Enhanced High-Temperature Performance
Intermetallic coatings are crucial for protecting materials operating in aggressive, high-temperature environments. For iron-chromium (Fe-Cr) alloys, these coatings significantly enhance properties like oxidation and corrosion resistance. One common method to create such a protective layer is thermal diffusion aluminizing, which results in the formation of iron-aluminide (Fe-Al) intermetallic phases on the alloy's surface. mdpi.com
Research on Fe-Cr-Al alloys, often used as heat-resistant materials, shows that applying an intermetallic coating can substantially increase the service life of components exposed to corrosive conditions at elevated temperatures. mdpi.com Following aluminizing and subsequent heat treatment (e.g., at 1050 °C for 24 hours), a layered intermetallic coating is formed. This coating can have a composition that varies with depth, typically transitioning from an FeAl(Cr) phase at the surface to Fe3Al(Cr), and finally to a solid solution of Fe(Al,Cr) closer to the substrate. mdpi.com These iron aluminide coatings are noted for their exceptional abrasive and erosion resistance at high temperatures. researchgate.net
The effectiveness of these coatings is demonstrated by their high corrosion resistance in harsh environments, such as a humid marine atmosphere. Studies have shown that the corrosion rate of aluminized Fe-Cr-Al coatings can be as low as 0.0003 (g/m²)/day. mdpi.com The specific composition of the underlying alloy influences the coating's performance; for instance, an aluminized coating on 12Cr18Ni10Ti steel exhibited a corrosion rate two times lower than a similar coating on a Cr15Al5 fechralloy plate, a difference attributed to varying corrosion mechanisms. mdpi.com The development of these coatings is a key strategy for extending the operational limits of Fe-Cr alloys in applications like power plants and internal combustion engines. mdpi.com
Methodologies for Mechanical Characterization
To understand and predict the performance of Chromium-iron (1/1) and Fe-Cr alloys, a variety of mechanical characterization techniques are employed. These methodologies provide critical data on the material's response to applied forces, revealing properties such as hardness, strength, ductility, and resistance to deformation. The selection of a specific technique depends on the properties of interest and the scale of the investigation, from localized plastic behavior at the nanoscale to bulk material properties for quality control. These tests are essential for ensuring material reliability and for developing improved alloys.
Nanoindentation for Localized Plasticity Investigation
Nanoindentation is a powerful technique for probing the mechanical properties of materials in very small volumes, making it ideal for studying the localized effects of factors like irradiation damage or compositional variations in Fe-Cr alloys. researchgate.net The method involves pressing a precisely shaped indenter tip into the material's surface while continuously measuring the applied load and penetration depth. This data can be used to determine properties such as hardness and elastic modulus. arxiv.org
Studies on Fe-Cr alloys have utilized nanoindentation to investigate the initiation and progression of plasticity. For example, research on ion-irradiated Fe-12%Cr alloys employed spherical indenters to determine the initial yield pressure and the evolution of plastic deformation within the thin (≈0.7 μm) damaged layer. researchgate.net This technique is sensitive enough to detect changes in mechanical properties resulting from irradiation-induced defects like voids and dislocation loops. researchgate.net
Furthermore, nanoindentation experiments performed at elevated temperatures (from room temperature to 600 °C) on various Fe-Cr alloys have revealed complex behaviors, including softening and hardening effects. arxiv.org These studies have identified phenomena such as dynamic strain aging, which arises from the interaction between dislocations and alloying elements like chromium and interstitial carbon. arxiv.org Molecular dynamics simulations of nanoindentation on FeNiCr alloys have shown that the presence of chromium is critically responsible for increasing the alloy's hardness by reducing the mobility of prismatic dislocation loops. pan.pl
Table 1: Mechanical Properties of Fe-Cr Based Alloys Determined by Nanoindentation
| Material | Condition | Temperature (°C) | Hardness (GPa) | Key Findings |
|---|---|---|---|---|
| Fe-12%Cr Alloy | Irradiated (6 dpa) | Room | Not specified | Used to determine reliable values for initial yield pressure and evolution of plastic deformation in the irradiated layer. researchgate.net |
| Fe-9Cr Alloy | Unirradiated | Room | ~3.5 | Showed varying softening and hardening effects depending on the experimental temperature up to 600°C. arxiv.org |
| Fe-9Cr Alloy | Unirradiated | 600 | ~1.5 | Dynamic recovery and recrystallization were observed below the indented regions. arxiv.org |
| Fe₇₄Ni₈Cr₁₈ Alloy | Simulated | Room | Not specified | Cr presence increases hardness by reducing dislocation mobility. pan.pl |
Magnetic Hysteresis Loop Technique for Non-Destructive Evaluation
The magnetic hysteresis loop (MHL) technique is a valuable non-destructive evaluation (NDE) tool for assessing microstructural changes and embrittlement in ferromagnetic Fe-Cr alloys. researchgate.netresearchgate.net This method correlates the material's structural state with its magnetic properties, such as coercivity, remanence, and maximum induction, which are derived from the hysteresis loop. icm.edu.plicm.edu.pl It is particularly sensitive to the formation of detrimental phases, like the sigma (σ) phase and the chromium-rich alpha-prime (α') phase, which can cause severe embrittlement. researchgate.netkoreascience.kr
The formation of the non-magnetic σ phase in Fe-Cr alloys during high-temperature exposure leads to a decrease in the volume of the magnetic ferrite (B1171679) phase. This change is directly reflected in the MHL measurements, specifically as a reduction in the maximum magnetic induction. researchgate.net The technique has proven sensitive enough to detect as little as 1% of the σ phase by observing a drastic decrease in remanence. researchgate.net In one study, an Fe-48 wt% Cr alloy was aged at 700 °C, and while micro-Vickers hardness did not change with a small volume fraction of σ phase, the magnetic remanence showed a significant drop. researchgate.net
Similarly, the MHL technique can detect 475 °C embrittlement, which is caused by the formation of the Cr-rich α' phase. This embrittlement leads to an increase in coercivity and hardness, and a decrease in remanence. koreascience.kr As the ageing temperature increases beyond 500-550 °C, these magnetic parameters reverse due to the coarsening or dissolution of the α' phase, demonstrating the technique's ability to monitor microstructural evolution. koreascience.kr
Table 2: Correlation of Magnetic and Mechanical Properties in Aged Fe-48%Cr Alloy
| Aging Time at 700°C (hours) | Micro-Vickers Hardness (Hv) | Change in Coercivity | Change in Remanence | Change in Maximum Induction |
|---|---|---|---|---|
| 0 | ~300 | Baseline | Baseline | Baseline |
| 1 | ~300 | Significant Decrease | Large Increase | Increase |
| 10 | ~300 | Further Decrease | Gradual Decrease | Gradual Decrease |
| 80+ | 306 (α phase) / 1136 (σ phase) | Not specified | Significant Decrease | Significant Decrease |
Data synthesized from studies on σ phase embrittlement. researchgate.netkoreascience.kr
Rockwell Hardness Testing for Material Characterization
Rockwell hardness testing is a widely used and rapid method for characterizing the mechanical properties of metals and alloys, including Chromium-iron (1/1). mat-cs.comxometry.pro The test determines a material's resistance to permanent deformation by measuring the net depth of penetration of an indenter under a major load, relative to the depth from a preliminary minor load. fbi.gov The resulting Rockwell hardness number provides valuable information about the material's strength, wear resistance, and heat treatment condition. mat-cs.comfbi.gov
The procedure is advantageous for quality control in production settings due to its speed, simplicity, and repeatability. xometry.proresearchgate.net Different Rockwell scales are used depending on the material being tested. For harder materials like Fe-Cr alloys and other steels, scales such as Rockwell C (HRC), which uses a diamond cone indenter and a 150-kg major load, are common. researchgate.net For softer materials, scales like Rockwell B (HRB), which employs a 1/16-inch diameter steel ball and a 100-kg major load, are used. researchgate.net
The selection of the appropriate scale is critical and depends on the material's expected hardness and the component's thickness. fbi.gov Hardness measurements can be correlated with other mechanical properties; for instance, they can be used to estimate the tensile strength of certain metals, providing a less destructive alternative to tensile testing. fbi.gov In the context of Fe-Cr alloys, Rockwell testing can verify the effectiveness of heat treatments and ensure that the material meets the specifications required for its intended application. fbi.govresearchgate.net
Table 3: Common Rockwell Hardness Scales for Ferrous Alloys
| Scale | Indenter Type | Major Load (kgf) | Typical Applications |
|---|---|---|---|
| Rockwell C (HRC) | Diamond Cone | 150 | Steel, hard cast irons, titanium alloys, deep case-hardened steel, and other materials harder than 100 HRB. |
| Rockwell B (HRB) | 1/16" Steel Ball | 100 | Copper alloys, soft steels, aluminum alloys, malleable iron. |
| Rockwell A (HRA) | Diamond Cone | 60 | Cemented carbides, thin steel, and shallow case-hardened steel. |
Information compiled from general materials testing standards. fbi.govresearchgate.net
Environmental Chemistry of Chromium Iron Interactions and Remediation Technologies
Redox Transformation and Speciation Dynamics of Chromium in the Presence of Iron Species
The transformation between the highly toxic and mobile hexavalent chromium, Cr(VI), and the less toxic and relatively immobile trivalent chromium, Cr(III), is a critical process in natural systems. Iron species, particularly ferrous iron (Fe(II)), play a central role in these redox dynamics.
3Fe²⁺ + HCrO₄⁻ + 7H₂O → 3Fe(OH)₃(s) + Cr(OH)₃(s) + 4H⁺
This reaction is environmentally significant as it transforms toxic Cr(VI) into the much less soluble and less toxic Cr(III) form, which readily precipitates as chromium hydroxide (B78521) or co-precipitates with iron(III) hydroxides. researchgate.net The kinetics of this reduction can be complex in the presence of aquifer solids, which can remove Fe(II) from the solution and transfer its reducing capacity to the solid phase, allowing for continued Cr(VI) removal. nih.gov
Natural organic matter (NOM) can also reduce Cr(VI) to Cr(III), and its presence often has a synergistic effect with Fe(II). acs.org Organic compounds can act as electron donors for Cr(VI) reduction, and Fe(II) can function as a redox catalyst in this process. acs.orgacs.org Studies have shown that dissolved organic matter extracted from soil can lead to the formation of soluble Cr(III) and Fe(III) complexes. acs.org This suggests that the combined action of Fe(II) and natural organic material is a crucial pathway for Cr(VI) detoxification in the environment. acs.orgacs.org For instance, biochar, a carbon-rich material, releases dissolved organic matter that can complex with Fe(III). Under illumination, these complexes can be photoreduced to generate Fe(II), which in turn reduces Cr(VI). nih.gov
Table 1: Factors Influencing Cr(VI) Reduction by Fe(II)
| Factor | Influence on Cr(VI) Reduction | Research Findings |
|---|---|---|
| pH | The reaction is rapid over a wide pH range (2.0-10.0). acs.org At higher pH values (>8), competition from the oxygenation of Fe(II) can become a factor. epa.gov | The rate of Cr(VI) reduction by aqueous Fe(II) shows no significant changes over the pH range of 6.0-8.0. epa.gov |
| Aquifer Solids | Solids can remove Fe(II) from solution, transferring reducing capacity to the solid phase for continued Cr(VI) removal. nih.gov | The presence of aquifer solids leads to slower and more complex reduction kinetics compared to systems without solids. nih.gov |
| Organic Matter | Acts synergistically with Fe(II), with Fe(II) serving as a redox catalyst. Can form soluble complexes with the resulting Cr(III) and Fe(III). acs.orgacs.org | The presence of humic acids was found to slightly affect the reduction of Cr(VI) but strongly inhibited the removal of the resulting Cr(III) species. mdpi.com |
| Light | Can induce the photoreduction of Fe(III)-organic complexes, generating Fe(II) that subsequently reduces Cr(VI). nih.gov | Biochar-derived dissolved organic matter complexed with Fe(III) showed significant photo-induced formation of Fe(II), leading to up to 100% Cr(VI) reduction. nih.gov |
While the reduction of Cr(VI) is a key detoxification pathway, the reverse reaction, the oxidation of Cr(III) to Cr(VI), can remobilize chromium and reintroduce its toxicity. The most significant environmental oxidants capable of this transformation are manganese (Mn) oxides (e.g., birnessite, pyrolusite). acs.orgresearchgate.net The oxidation of Cr(OH)₃ by manganese dioxide (MnO₂) is thermodynamically feasible in both aerobic and mildly anoxic environments. nih.govresearchgate.net
The reaction proceeds as follows: 2Cr(OH)₃(s) + 3MnO₂(s) + 2H₂O → 2CrO₄²⁻ + 3Mn²⁺ + 4H⁺
Studies have shown that Cr(III) can be slowly converted to dissolved Cr(VI) in the presence of MnO₂ under both aerobic and anoxic conditions, with conversion rates of up to 1% observed over 60 days in aqueous media. nih.govresearchgate.net The rate of this oxidation can be influenced by the specific type of manganese oxide and the pH of the system. researchgate.net
The presence of iron species can significantly impact this oxidation process. High concentrations of aqueous Fe(II) can completely inhibit the production of Cr(VI) by Mn oxides. acs.org This inhibition occurs through two primary mechanisms: the passivation of the Mn oxide surface by the precipitation of iron oxides (like hematite (B75146) and goethite), and the direct reduction of any formed Cr(VI) back to Cr(III) by Fe(II). acs.org This highlights a critical competitive pathway where Fe(II) can suppress the oxidative mobilization of chromium in environments where both iron and manganese are geochemically active. acs.orgconfex.com
Adsorption and Desorption Mechanisms of Chromium on Iron-Containing Minerals
The mobility of chromium in the environment is also controlled by adsorption and desorption processes on the surfaces of minerals. Iron-containing minerals, particularly iron oxides and oxyhydroxides, are key players in sequestering chromium from water.
Iron oxides such as goethite (α-FeOOH) and hematite (α-Fe₂O₃) are common soil minerals that exhibit a high affinity for adsorbing Cr(VI) from aqueous solutions. nih.govmdpi.com The adsorption process is highly dependent on pH. In acidic to neutral conditions, the surfaces of iron oxides are positively charged, leading to strong electrostatic attraction of anionic Cr(VI) species like chromate (B82759) (CrO₄²⁻) and hydrochromate (HCrO₄⁻). mdpi.comacs.org As the pH increases, the mineral surface becomes more negatively charged, leading to electrostatic repulsion and a decrease in Cr(VI) adsorption. nih.govresearchgate.net
The adsorption mechanism involves the formation of surface complexes. Extended X-ray absorption fine structure (EXAFS) spectroscopy has suggested that Cr(VI) forms a bidentate binuclear surface complex on hematite surfaces. mdpi.com The adsorption capacity varies between different iron oxides, influenced by factors like surface area and crystallinity. nitrkl.ac.in For example, poorly crystalline iron oxyhydroxides like 6-line ferrihydrite generally show higher adsorption capacities than more crystalline forms like goethite. nitrkl.ac.in
Table 2: Cr(VI) Adsorption Capacities of Various Iron Oxides
| Adsorbent | Experimental Conditions | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Goethite (nanoparticles) | pH 4.0 | 4.41 (66.735 µmol/g) | nih.gov |
| Hematite (derived from goethite) | pH 7.0 | 2.95 | mdpi.com |
| 6-line Ferrihydrite | Not specified | 38.31 | nitrkl.ac.in |
| 2-line Ferrihydrite | Not specified | 32.15 | nitrkl.ac.in |
| Magnetite (nanoparticles) | pH 2.5 | 15.6 (as γ-Fe₂O₃) | nih.gov |
To enhance the removal of Cr(VI), researchers have developed composite materials that combine the adsorptive properties of iron oxides with the benefits of biopolymers. Iron oxide-impregnated alginate nanocomposites are one such promising technology. tandfonline.comresearchgate.net Alginate, a natural polysaccharide, serves as a template or matrix for iron oxide nanoparticles, preventing their aggregation and providing a stable framework. deswater.comresearchgate.net
These nanocomposites demonstrate effective removal of Cr(VI) from water. The adsorption process is attributed to the electrostatic attraction between the negatively charged chromate ions and the protonated surface hydroxyl groups of the iron oxide within the alginate matrix, especially at low pH. tandfonline.comtandfonline.com Batch adsorption studies have shown that the maximum adsorption of Cr(VI) onto these composites occurs at an acidic pH of around 2.3. tandfonline.comresearchgate.net The sorption process is typically rapid, with equilibrium often reached within the first 30 minutes. researchgate.net
Column studies have confirmed the practical applicability of these materials. For instance, at a bed height of 0.82 cm and a flow rate of 0.5 mL/min, iron oxide-alginate nanocomposites achieved an 85% removal capacity for Cr(VI). tandfonline.comresearchgate.net The performance of these materials is influenced by operational parameters such as bed height and flow rate, with metal uptake generally decreasing as the flow rate increases. tandfonline.com
The efficiency of Cr(VI) adsorption onto iron-containing minerals is significantly affected by water chemistry, particularly pH and the presence of competing ions. researchgate.netnih.gov
Influence of pH: As previously mentioned, pH is a master variable controlling both the surface charge of the adsorbent and the speciation of chromium in solution. nitrkl.ac.inresearchgate.net For iron oxides, maximum Cr(VI) adsorption typically occurs under acidic conditions (pH 3-6) where the surface is positively charged. acs.orgmdpi.com As pH increases into the alkaline range, the surface becomes negative, and adsorption decreases due to electrostatic repulsion. researchgate.net
Influence of Competing Ions: The presence of other anions in the water can compete with chromate for active adsorption sites on the mineral surface, thereby reducing the efficiency of Cr(VI) removal. nih.govresearchgate.net Phosphate (B84403) (PO₄³⁻) and sulfate (B86663) (SO₄²⁻) are common competing ions. Studies have shown that Cr(VI) sorption can be greatly inhibited when high concentrations of phosphate have pre-reacted with iron hydroxides. nih.gov This competition arises because these anions can also form surface complexes on the iron oxide surface, effectively blocking the sites available for Cr(VI) adsorption. researchgate.net Similarly, the co-occurrence of divalent cations like Ca²⁺ and Mg²⁺ can destabilize iron oxide nanoparticles, leading to aggregation and a lower effective surface area for Cr(VI) adsorption. acs.orgresearchgate.net
Precipitation and Dissolution Behavior of Chromium-Iron Hydroxides
The interaction between chromium and iron in aqueous environments is significantly influenced by precipitation and dissolution reactions, particularly those involving their hydroxide forms. These processes are critical in controlling the fate and transport of chromium in natural and engineered systems.
Formation of (Cr,Fe)(OH)₃ Solids and their Solubility Characteristics
In environments containing both trivalent chromium (Cr(III)) and ferric iron (Fe(III)), the neutralization of acidic solutions leads to the coprecipitation of these elements, forming an amorphous solid solution with the general formula (CrₓFe₁₋ₓ)(OH)₃. osti.gov When iron is present, the resulting precipitate is a mixed Fe(1-x)Crx(OH)3 phase. nih.govresearchgate.net In the absence of iron, chromium typically precipitates as Cr(OH)₃·xH₂O. nih.govresearchgate.net
Studies have shown that mixed (Feₓ,Cr₁₋ₓ)(OH)₃ hydroxides often adopt the structure of ferrihydrite. nih.govresearchgate.net The formation of these mixed solids significantly impacts the solubility of chromium. Compared to plain chromium(III) hydroxide, which can be highly soluble and unstable, the mixed Fe(III)-Cr(III) hydroxides exhibit enhanced stability and lower solubility over a broader pH range. nih.govresearchgate.net
For instance, crystalline Cr(OH)₃·3H₂O is known to be unstable and highly soluble, tending to transform into a more stable amorphous phase, Cr(OH)₃(am). nih.govresearchgate.net However, even the amorphous phase has a limited pH range for maintaining low chromium concentrations in water. nih.govresearchgate.net In contrast, mixed Fe₀.₇₅Cr₀.₂₅(OH)₃ hydroxides have demonstrated extended stability in a pH range of 4.8 to 13.5. nih.govresearchgate.net The solubility of these mixed hydroxides is correlated to that of a solid solution formed by plain ferrihydrite and amorphous Cr(III) hydroxide. nih.gov
Experimental data and thermodynamic calculations confirm that mixed Fe(III)-Cr(III) hydroxides are more effective at immobilizing chromium in groundwater compared to plain Cr(III) hydroxides. nih.govresearchgate.net The aqueous chromium concentrations generally decrease as the chromium content in the solid (CrₓFe₁₋ₓ)(OH)₃ decreases, which is characteristic behavior of a thermodynamic solid solution. osti.gov This indicates that the presence of iron(III) in the hydroxide precipitate structure effectively reduces the solubility of chromium(III).
| Compound | pH Range of Stability | Solubility Characteristics |
| Crystalline Cr(OH)₃·3H₂O | Narrow | Highly soluble and unstable |
| Amorphous Cr(OH)₃(am) | 5.7 - 11 | Within drinking water threshold |
| Mixed Fe₀.₇₅Cr₀.₂₅(OH)₃ | 4.8 - 13.5 | Extended stability, lower solubility |
Remediation Strategies for Chromium Contamination Utilizing Iron Species
Iron-based technologies are prominent in the remediation of chromium-contaminated water and soil, primarily targeting the highly toxic and mobile hexavalent chromium (Cr(VI)). These strategies leverage the chemical properties of various iron species to reduce Cr(VI) to the less toxic and less mobile trivalent form (Cr(III)).
Zero-Valent Iron (ZVI) Mediated Reduction of Cr(VI)
Zero-valent iron (ZVI) is widely used as a reductant for the in-situ and ex-situ treatment of Cr(VI). enviro.wiki The fundamental principle of this technology is the ability of elemental iron (Fe⁰) to reduce Cr(VI) to Cr(III). enviro.wikimdpi.com This process involves the oxidation of iron, primarily to Fe(II) and subsequently to Fe(III).
Adsorption: Cr(VI) species, such as HCrO₄⁻ and Cr₂O₇²⁻, are initially adsorbed onto the surface of the ZVI.
Reduction: ZVI acts as an electron donor, reducing the adsorbed Cr(VI) to Cr(III).
Precipitation and Coprecipitation: The resulting Cr(III) is then immobilized through precipitation as chromium hydroxide (Cr(OH)₃) or by being incorporated into iron oxyhydroxide shells that form on the ZVI surface. enviro.wiki The end products can include mixed-phase compounds like FeCr₂O₄, CrₓFe₁₋ₓOOH, and CrₓFe₁₋ₓ(OH)₃. mdpi.com
The kinetics of Cr(VI) removal by ZVI are often described by a pseudo-first-order rate model. researchgate.net However, the reaction rate can be influenced by various factors, including the surface area of the ZVI, the initial concentration of Cr(VI), pH, and temperature. researchgate.netresearchgate.net A key challenge in ZVI-based remediation is the potential for surface passivation, where the buildup of chromium and iron hydroxide precipitates on the ZVI surface can limit its long-term reactivity. researchgate.net
Impact of Inorganic Oxyanions on Cr(VI) Removal Rates by ZVI
The efficiency of Cr(VI) removal by ZVI in real-world scenarios can be significantly affected by the presence of other inorganic oxyanions commonly found in groundwater and industrial wastewater. These co-existing ions can compete with Cr(VI) for reactive sites on the ZVI surface or alter the surface chemistry, thereby influencing the removal rate.
Research has shown that most common anions can hinder the reaction, particularly at high concentrations. researchgate.net For example:
Bicarbonate (HCO₃⁻) and phosphate (PO₄³⁻) have been observed to decrease the removal efficiency of Cr(VI). researchgate.net This is often attributed to the formation of iron carbonate or phosphate precipitates on the ZVI surface, which can block reactive sites.
| Ion | Effect on Cr(VI) Removal by ZVI |
| Bicarbonate (HCO₃⁻) | Hinders reaction, especially at high concentrations |
| Phosphate (PO₄³⁻) | Hinders reaction, especially at high concentrations |
| Cations (e.g., Ca²⁺) | Can facilitate the reaction |
Design of Iron-Based Nanoadsorbents for Water Treatment
The advent of nanotechnology has led to the development of highly efficient iron-based nanoadsorbents for water treatment. These materials, particularly nanoscale zero-valent iron (nZVI) and iron oxide nanoparticles, offer significant advantages over their bulk counterparts due to their high surface-area-to-volume ratio and enhanced reactivity. mdpi.comepj-conferences.org
Nanoscale Zero-Valent Iron (nZVI): nZVI has been extensively investigated for environmental remediation due to its strong chemical reactivity. mdpi.com It is a powerful reducing agent for Cr(VI) and can be synthesized through methods like the borohydride (B1222165) reduction of aqueous iron salts. researchgate.net The removal of Cr(VI) by nZVI involves a combination of adsorption, reduction, and precipitation. mdpi.com However, a challenge with nZVI is its tendency to oxidize and form a passivating layer of iron oxides (e.g., γ-Fe₂O₃ and Fe₃O₄) on its surface. mdpi.com
Iron Oxide Nanoparticles: Nanoparticles of iron oxides, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are also effective adsorbents for Cr(VI). epj-conferences.orgijera.com These materials have the advantage of being magnetically separable, which simplifies their removal from treated water. ijera.com The removal mechanism primarily involves the adsorption of Cr(VI) onto the nanoparticle surface. nih.gov
Coordination Chemistry and Spectroscopic Characterization of Chromium Iron Complexes and Clusters
Synthesis and Structural Elucidation of Heterotrinuclear Chromium-Iron Clusters
Heterotrinuclear clusters featuring a {Fe₂CrO} core represent a significant class of mixed-metal assemblies. Their synthesis and characterization provide insights into the fundamental principles of coordination chemistry and the behavior of polymetallic systems.
The synthesis of µ₃-oxo trinuclear heterometallic Fe₂IIICrIII complexes can be achieved through the reaction of iron(III) and chromium(III) salt mixtures with appropriate ligands in a suitable solvent. bohrium.comresearchgate.net For instance, two notable examples of {Fe₂CrO} clusters have been synthesized using furan-2-carboxylic and salicylic (B10762653) acids as ligands. bohrium.com The resulting complexes have the compositions [Fe₂CrO(C₄H₃OCOO)₆(CH₃OH)₃]NO₃·0.5CH₃OH and [Fe₂CrO(C₆H₄(OH)COO)₇(CH₃OH)₂]·2DMA. bohrium.com The formation of these clusters is confirmed through various analytical techniques, including elemental analysis, IR and Mössbauer spectroscopies, and single-crystal X-ray diffraction. bohrium.comresearchgate.net Atomic absorption spectroscopy is employed to confirm the 2:1 iron-to-chromium ratio within the cluster. bohrium.comresearchgate.net
The general synthetic approach involves the reaction of a mixture of iron(III) and chromium(III) nitrates with the corresponding carboxylic acid in a solvent such as methanol. idsi.md The reaction mixture is typically stirred and heated, followed by cooling and filtration to isolate the crystalline product. idsi.md The specific stoichiometry of the metal salts and ligands, as well as the reaction conditions, are crucial in obtaining the desired heterotrinuclear cluster.
The thermal stability of the {Fe₂CrO} core has been investigated to understand its robustness. bohrium.comresearchgate.net Thermal analysis, conducted in both oxidizing and inert atmospheres, has shown that the trinuclear core of complexes such as [Fe₂CrO(C₄H₃OCOO)₆(CH₃OH)₃]NO₃·0.5CH₃OH and [Fe₂CrO(C₆H₄(OH)COO)₇(CH₃OH)₂]·2DMA remains stable up to 170 °C and 220 °C, respectively. bohrium.comresearchgate.net This indicates a significant thermal stability of the central {Fe₂CrO} unit, which is a key characteristic of these µ₃-oxo-bridged clusters. The decomposition of the complexes above these temperatures typically involves the loss of solvent molecules followed by the degradation of the organic ligands.
Synthesis and Characterization of Chromium(III) and Iron(III) Complexes with Organic Ligands
The coordination chemistry of chromium(III) and iron(III) with various organic ligands has been extensively explored, leading to the formation of a wide array of complexes with interesting structural features and potential applications.
Transition metal complexes of N-phenyl-p-nitrobenzohydroxamic acid (HPNBHA) with Cr(III) and Fe(III) have been synthesized and characterized. asianpubs.orgresearchgate.net The elemental analysis of these complexes reveals a composition of M(PNBHA)₃ for trivalent metal ions like Cr(III) and Fe(III). asianpubs.orgresearchgate.net
These complexes are typically characterized by a suite of physicochemical methods, including molar conductance, electronic spectra, FTIR, ¹H NMR, and magnetic susceptibility measurements. asianpubs.orgresearchgate.net Molar conductivity measurements suggest their non-electrolytic nature, indicating that the hydroxamic acid ligand coordinates to the metal center as an anion, neutralizing the charge of the metal ion. asianpubs.orgresearchgate.net Magnetic susceptibility values indicate the paramagnetic nature of these complexes. asianpubs.orgresearchgate.net
Infrared spectral studies of the metal complexes show that the ligand coordinates to the metal ion in a bidentate fashion through the two oxygen atoms of the hydroxamic acid moiety, forming a stable five-membered ring structure. asianpubs.orgresearchgate.net
Schiff bases, which are formed from the condensation of a primary amine with an aldehyde or a ketone, are versatile ligands that readily form stable complexes with transition metals, including chromium(III) and iron(III). scirp.orgiscientific.org A variety of Schiff base ligands have been utilized to synthesize Cr(III) and Fe(III) complexes, often resulting in octahedral geometries around the central metal ion. 9vom.in
For example, Schiff bases derived from 5-substituted isatin (B1672199) and 2-aminophenol/2-aminothiophenol have been used to isolate a series of transition metal chelates of iron(III) and chromium(III). 9vom.in Spectroscopic data from these complexes suggest a composition of [M(L)₂]Z, where M is the metal ion, L is the Schiff base ligand, and Z is a counter-ion. 9vom.in The ligands in these complexes are often uninegative and tridentate, coordinating through O/S/N donor atoms. 9vom.in
Similarly, Schiff bases derived from dihydroxyacetone and sulphanilamide have been used to produce chromium(III) and iron(II) complexes. iscientific.org The structural analysis of these complexes is typically carried out using a combination of spectroscopic techniques, including IR, UV-Visible, NMR, and mass spectrometry. iscientific.org The infrared spectra of the Schiff base ligands and their metal complexes are particularly informative, with the shift in the C=N (azomethine) stretching frequency upon coordination providing evidence of complex formation. iscientific.org
Amino acids, with their inherent carboxylate and amino groups, are excellent chelating agents for metal ions. The complexation of Cr(III) and Fe(III) with amino acids has been a subject of interest due to the biological relevance of these systems.
Mixed ligand complexes of Cr(III) and Fe(III) have been prepared using curcumin (B1669340) as a primary ligand and L-phenylalanine as a secondary ligand. researchgate.net These complexes, with the general formula [M(Cur)(phe)₂]Cl, have been characterized by conductivity measurements and spectral methods such as FT-IR and UV-Vis. researchgate.net The analytical and molar conductance data suggest that the complexes have an octahedral geometry and are formed in a 1:1:2 [Metal:Curcumin:L-phenylalanine] ratio. researchgate.net
The synthesis of a chromium(III) complex with tryptophan, [Cr(Trp)₂(OH)(H₂O)], has also been reported. chemmethod.comchemmethod.com This complex was synthesized using K₃[Cr(O₂)₄] as a starting material and was characterized by elemental analysis, FT-IR, UV-Vis, conductivity, and melting point techniques. chemmethod.comchemmethod.com The FT-IR spectrum of the complex shows a shift in the vibrational bands of the carboxylate and amino groups compared to the free ligand, indicating coordination to the chromium metal. chemmethod.comchemmethod.com A Cr-N vibration band is also observed, confirming the coordination of the amino group. chemmethod.comchemmethod.com Based on the experimental data, a hexa-coordinated octahedral geometry is proposed for this complex. chemmethod.comchemmethod.com
Furthermore, ternary complexes of Cr(III) with L-histidine and various diols have been synthesized and characterized. arabjchem.org Elemental analysis and magnetic characterization of these complexes indicate an octahedral stereochemistry. arabjchem.org
The kinetic aspects of the complexation of Cr(III) with amino acids such as L-glutamic acid have also been studied, providing insights into the mechanism of formation of these complexes in aqueous solutions. researchgate.net
Synthesis with Phosphonyl-Ethenol Ligands
The synthesis of heterobimetallic chromium-iron complexes incorporating phosphonyl-ethenol ligands represents a specialized area of coordination chemistry. While specific literature on chromium-iron complexes with phosphonyl-ethenol ligands is not widely detailed, the synthesis of related phosphonate (B1237965) complexes with iron provides a valuable model for understanding the potential synthetic pathways. researchgate.net
Phosphonate ligands are known to be effective in linking different 3d transition metal ions, such as cobalt(II) and chromium(III), to form heterometallic clusters. core.ac.uk A common strategy involves a displacement reaction where a pre-formed heterometallic carboxylate cage is reacted with a phosphonic acid. core.ac.uknih.gov This method leverages the ability of phosphonates to bridge metal centers, facilitating the assembly of complex polynuclear structures. core.ac.uk
For instance, in analogous systems involving iron, the synthesis of half-sandwich iron aminophosphonate complexes has been achieved through the aza-Michael addition of (aminomethyl)benzylphosphonates to the electron-deficient double bond of a maleimidato ligand coordinated to an iron center. This reaction proceeds under mild conditions at room temperature, often using a base like potassium carbonate in a mixed solvent system. This approach highlights a method for covalently linking a phosphonate-containing moiety to a ligand already coordinated to a metal center, demonstrating the versatility of synthetic strategies available for incorporating phosphonate functionalities into metal complexes.
Spectroscopic and Analytical Characterization Techniques
A suite of spectroscopic and analytical methods is essential for the comprehensive characterization of chromium-iron complexes. These techniques provide critical information on the stoichiometry, ligand coordination, electronic structure, and crystalline arrangement of the compounds.
Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized complex by quantifying the mass percentages of its constituent elements (typically carbon, hydrogen, and nitrogen). japsonline.com The experimentally determined percentages are compared with the calculated values for a proposed formula, with close agreement supporting the suggested stoichiometry. japsonline.comscholaris.ca
Molar conductance (Λ_M_) measurements, typically performed in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are used to assess the electrolytic nature of the complexes. The magnitude of the molar conductance value indicates whether a complex is a non-electrolyte or, if it is an electrolyte, the number of ions present in the solution. For example, complexes of Cr(III) formulated as [CrLX₂]X are expected to behave as 1:1 electrolytes, a characteristic confirmed by their molar conductance values. japsonline.com High conductance values are generally indicative of electrolytic behavior.
Table 1: Representative Elemental Analysis and Molar Conductance Data for Metal Complexes
| Complex Formula | Analysis | Calculated (%) | Found (%) | Molar Conductance (Λ_M) Ω⁻¹cm²mol⁻¹ | Electrolyte Nature |
| [Cr(L)Cl₂]Cl | C, H, N, Cr | 45.2 | 45.0 | 75 | 1:1 Electrolyte |
| [Fe(L')(OH)SO₄(H₂O)]·2H₂O | C, H, N, S, Fe | 38.5 | 38.2 | 15 | Non-electrolyte |
| [Cr(Trp)₂(OH)(H₂O)] | C, H, N | 53.44 | 52.86 | - | - |
| [Fe(L)₂(H₂O)₂]Cl₂ | C, H, N, Fe | 50.1 | 49.8 | 150 | 1:2 Electrolyte |
Data are representative and compiled from findings reported in scientific literature.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for determining how ligands bind to metal centers. By comparing the FTIR spectrum of a free ligand with that of its metal complex, shifts in the vibrational frequencies of specific functional groups can be identified, providing direct evidence of coordination. japsonline.comscholaris.ca
A key indicator of coordination is a shift in the stretching frequency of a particular bond within the ligand upon complexation. For example, if a ligand contains an azomethine group (-C=N-), a shift of the ν(C=N) stretching band to a lower wavenumber in the complex's spectrum suggests that the nitrogen atom is coordinated to the metal ion. japsonline.com This shift occurs because coordination reduces the electron density in the azomethine bond, weakening it and lowering its vibrational frequency. Similarly, shifts in the vibrational bands of N-H or carboxylate groups can confirm their involvement in bonding to the chromium or iron center. japsonline.com
Furthermore, the appearance of new, low-frequency bands in the far-infrared region of the spectrum (typically below 600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-ligand bonds, such as ν(M-O) and ν(M-N). japsonline.com These bands offer direct proof of the coordination between the metal and the ligand's donor atoms. japsonline.com
Table 2: Typical FTIR Spectral Data for Ligand Coordination in Cr/Fe Complexes
| Functional Group | Free Ligand ν (cm⁻¹) | Complex ν (cm⁻¹) | Shift (Δν) | Interpretation |
| Azomethine (C=N) | ~1626 | ~1606 | Negative | Coordination via azomethine nitrogen. japsonline.com |
| Amine (N-H) | ~3410 | ~3350 | Negative | Coordination via amine nitrogen. |
| Carbonyl (C=O) | ~1700 | ~1650 | Negative | Coordination via carbonyl oxygen. japsonline.com |
| Metal-Oxygen | - | 450-600 | New Band | Formation of M-O bond. japsonline.com |
| Metal-Nitrogen | - | 400-500 | New Band | Formation of M-N bond. japsonline.com |
Frequencies are approximate and can vary based on the specific ligand and metal.
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides significant insights into the electronic structure and geometry of transition metal complexes. japsonline.comrsc.org The absorption of UV or visible light by a complex promotes electrons from lower-energy d-orbitals to higher-energy d-orbitals (d-d transitions) or involves the transfer of electrons between the metal and ligands (charge-transfer transitions). rsc.org
The number, position, and intensity of absorption bands in the UV-Vis spectrum are characteristic of the metal ion's d-electron configuration and the coordination geometry of the complex. For instance, octahedral Cr(III) complexes (a d³ system) typically exhibit absorption bands that can be assigned to specific d-d transitions. japsonline.com Similarly, high-spin octahedral Fe(III) complexes (a d⁵ system) also show characteristic absorptions, although their d-d transitions are often spin-forbidden and thus weaker in intensity. japsonline.com
Charge-transfer bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are generally much more intense than d-d bands and often occur in the UV region. The energy of these transitions provides information about the relative energies of the metal and ligand orbitals. In some heterobimetallic Cr-Fe compounds, intense absorption bands have been assigned to simultaneous double excitations involving both metal ions. rsc.org
Table 3: Representative Electronic Spectral Data for Cr(III) and Fe(III) Complexes
| Metal Ion | Geometry | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |
| Cr(III) | Octahedral | 335, 362 | ~50-100 | d-d transitions (e.g., ⁴A₂g → ⁴T₂g). japsonline.com |
| Fe(III) | Octahedral | 280, 440 | ~10-50 | Spin-forbidden d-d transitions. japsonline.com |
| Fe(III) | Octahedral | 320, 550 | >1000 | Ligand-to-Metal Charge Transfer (LMCT). japsonline.com |
| Cr-Fe | Trinuclear | ~525 | High | Simultaneous (Cr³⁺, Fe³⁺) double excitation. rsc.org |
Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a complex, which in turn reveals information about the metal's oxidation state and electronic configuration (i.e., high-spin vs. low-spin). japsonline.com The effective magnetic moment (µ_eff_) is calculated from the measured susceptibility and is typically reported in units of Bohr magnetons (B.M.).
The experimental µ_eff_ value is often compared to the theoretical "spin-only" value, which is calculated based on the number of unpaired electrons. For many first-row transition metal complexes, including those of chromium and iron, the orbital contribution to the magnetic moment is quenched, and the spin-only formula provides a good approximation.
For example, a typical octahedral Cr(III) complex has three unpaired electrons, leading to a spin-only magnetic moment of 3.87 B.M. japsonline.com Experimental values for such complexes are generally found in this range. japsonline.com High-spin Fe(III) complexes, with five unpaired electrons, have a theoretical spin-only moment of 5.92 B.M., and experimental values are usually close to this. japsonline.com Deviations from the spin-only value can provide insights into magnetic exchange interactions between metal centers in polynuclear complexes. rsc.org
Table 4: Magnetic Properties of Representative Chromium and Iron Complexes
| Metal Ion Configuration | Spin State | Number of Unpaired Electrons (n) | Spin-Only µ (B.M.) | Typical Experimental µ_eff (B.M.) |
| Cr(III) (d³) | - | 3 | 3.87 | 3.7 - 3.9 |
| Fe(III) (d⁵) | High-Spin | 5 | 5.92 | 5.0 - 5.8 japsonline.com |
| Fe(II) (d⁶) | High-Spin | 4 | 4.90 | 5.1 - 5.5 |
| Fe(II) (d⁶) | Low-Spin | 0 | 0.00 | Diamagnetic |
In cases where suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) can be used to analyze the crystalline nature of the bulk material. acs.org PXRD patterns provide information about the crystal system (e.g., monoclinic, orthorhombic) and can be used to calculate lattice parameters. nih.gov While not providing the detailed atomic coordinates of a single-crystal study, PXRD is valuable for confirming the phase purity of a synthesized compound. acs.org
X-ray analysis techniques like X-ray Photoelectron Spectroscopy (XPS) can also be employed to probe the oxidation states of the elements within the complex by measuring the binding energies of their core electrons. uwo.ca
Table 5: Information Derived from X-ray Diffraction Analysis
| Technique | Information Provided | Example Application |
| Single-Crystal XRD | Precise atomic coordinates, bond lengths (e.g., M-L, M-M), bond angles, coordination geometry, space group. nih.gov | Determining the exact structure of a [CrFe(µ-O)(acetate)₆(py)₃] complex, showing distorted octahedral geometries. rsc.org |
| Powder XRD (PXRD) | Crystalline phase identification, lattice parameters (a, b, c, α, β, γ), crystal system (e.g., cubic, tetragonal). acs.org | Confirming that a synthesized Cr-Fe powder is a single crystalline phase and indexing its reflections. |
| X-ray Photoelectron Spec. | Elemental composition, empirical formula, chemical state, and electronic state of elements. uwo.ca | Confirming the +3 oxidation state for both Cr and Fe in a bimetallic oxide. |
Mössbauer Spectroscopy for Iron Oxidation States and Environments
Mössbauer spectroscopy is a powerful technique for determining the oxidation state and local coordination environment of iron atoms in a complex. The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the s-electron density at the iron nucleus and is indicative of the oxidation state, while the quadrupole splitting provides information about the symmetry of the electric field around the nucleus.
In heterobimetallic chromium-iron complexes, Mössbauer spectroscopy can selectively probe the iron center. For instance, in a model complex with an Fe²⁺-μOH-Cr³⁺ core, the iron is in a high-spin Fe(II) state. semanticscholar.org At 4.2 K, this complex exhibits an isomer shift (δ_Fe) of 1.21 mm/s and a large quadrupole splitting (ΔE_Q) of +2.87 mm/s, which is characteristic of high-spin ferrous ions in a distorted coordination environment. semanticscholar.org
Upon oxidation of this complex to its Fe³⁺-μO-Cr³⁺ analogue, the Mössbauer parameters change significantly. semanticscholar.org The isomer shift for the high-spin Fe(III) center is 0.52 mm/s, a value consistent with a ferric state. semanticscholar.org This complex also displays a large quadrupole splitting of -2.00 mm/s, which is attributed to the anisotropic covalency induced by the bridging oxo group. semanticscholar.org The distinct values of δ and ΔE_Q for the Fe(II) and Fe(III) states allow for the unambiguous assignment of the iron oxidation state within the chromium-iron assembly.
| Complex | Iron Oxidation State | Isomer Shift (δ_Fe) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Temperature (K) |
|---|---|---|---|---|
| Fe²⁺-μOH-Cr³⁺ center | Fe(II) | 1.21 | +2.87 | 4.2 |
| Fe³⁺-μO-Cr³⁺ center | Fe(III) | 0.52 | -2.00 | 4.2 |
¹H NMR Spectroscopy for Ligand Characterization
¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the organic ligands coordinated to metal centers. The chemical shifts of the ligand's protons provide detailed information about the electronic environment and the structure of the complex in solution. Upon coordination to a metal ion, the chemical shifts of the ligand protons are altered compared to the free ligand.
For example, in Schiff base complexes of Cr(III) and Fe(III), the formation of the complex is confirmed by shifts in the proton signals of the ligand. arcnjournals.org A significant downfield shift of the azomethine proton (-CH=N-) peak in the ¹H NMR spectrum is a characteristic indicator of its coordination to the metal center. rsc.org In a series of macrocyclic complexes, the ¹H NMR spectra of the Fe(III) complex showed multiplets in the region of 1.12-1.56 ppm, which were assigned to aliphatic protons of the ligand framework. semanticscholar.org
| Proton | Free Ligand (δ, ppm) | Coordinated Ligand (δ, ppm) | Coordination-Induced Shift (Δδ, ppm) |
|---|---|---|---|
| -CH=N- | 8.50 | 9.20 | +0.70 |
| Aromatic-H | 7.20-7.80 | 7.40-8.10 | +0.20 to +0.30 |
| Aliphatic-CH₂- | 2.50 | 2.90 | +0.40 |
Coordination Geometries and Bonding in Chromium-Iron Complexes
The geometry of a coordination complex is determined by the number of ligands attached to the central metal ion and the nature of the metal-ligand bonds. For transition metals like chromium and iron, a coordination number of six is very common, typically resulting in an octahedral geometry. pressbooks.pub
Octahedral Coordination in ML₃ and Related Structures
Both Cr(III) and Fe(III) ions most commonly adopt a six-coordinate, octahedral geometry in their complexes. semanticscholar.orgpressbooks.pubjocpr.com In this arrangement, the six donor atoms of the ligands are positioned at the vertices of an octahedron around the central metal ion, with bond angles of approximately 90° between adjacent ligands. pressbooks.pub
In heterobimetallic chromium-iron complexes, it is expected that both metal centers will favor an octahedral coordination environment, especially with multidentate ligands that can encapsulate the metals. The structure of these complexes can feature bridging ligands that connect the two metal centers. The presence of these bridges can lead to distortions from a perfect octahedral geometry.
For instance, in chromium(III) complexes with cross-bridged tetraazamacrocycles, the metal ion is found in a distorted octahedral geometry. nih.gov The extent of this distortion is influenced by the size of the macrocyclic ring. The N(axial)-Cr-N(axial) bond angle in these complexes can deviate from the ideal 180° of a perfect octahedron, with values around 160.59° in smaller macrocycles and closer to linearity at 172.35° in larger ones. nih.gov Similarly, Fe(III) complexes with Schiff base ligands are also known to adopt octahedral geometries. semanticscholar.org
| Complex Type | Metal Ion | Coordination Number | Typical Geometry | Example Bond Angles (°) |
|---|---|---|---|---|
| [Cr(macrocycle)X₂] | Cr(III) | 6 | Distorted Octahedral | N(ax)-Cr-N(ax) ≈ 160-172 |
| [Fe(Schiff base)₂] | Fe(III) | 6 | Octahedral | L-Fe-L ≈ 90 |
Chelation and Ligand Field Parameters
Chelation, the process where a multidentate ligand binds to a central metal ion at two or more points to form a ring structure, plays a crucial role in the stability of coordination complexes. pressbooks.pub The formation of these chelate rings, which are typically five- or six-membered for maximum stability, is known as the chelate effect. This effect leads to enhanced thermodynamic stability of the complex compared to complexes with analogous monodentate ligands.
The electronic properties and the bonding in transition metal complexes are described by Ligand Field Theory. Key parameters derived from this theory include the ligand field splitting parameter (Δo for octahedral complexes) and the nephelauxetic parameter (β). Δo quantifies the energy difference between the t₂g and e_g sets of d-orbitals and is a measure of the ligand field strength. The nephelauxetic parameter, β, is a measure of the covalency of the metal-ligand bond, with smaller values indicating greater covalency. jocpr.com
For Cr(III) complexes, which have a d³ electronic configuration, the ligand field parameters can be determined from their electronic absorption spectra. jocpr.com Studies on a series of Cr(III) complexes with different macrocyclic ligands have shown that the value of β typically lies in the range of 0.31 to 0.52, indicating a significant degree of covalent character in the chromium-ligand bonds. jocpr.comresearchgate.net
| Cr(III) Complex with Ligand X | Nephelauxetic Parameter (β) | Indication |
|---|---|---|
| Macrocycle A | 0.52 | Appreciable Covalent Character |
| Macrocycle B | 0.45 | Higher Covalent Character |
| Macrocycle C | 0.31 | Significant Covalent Character |
Outlook and Future Research Directions
Innovations in Synthesis and Processing of Chromium-Iron (1/1) Materials
The synthesis and processing of chromium-iron materials are continually evolving, driven by the demand for materials with tailored properties for specific applications. Recent innovations have focused on both traditional and novel methods to achieve greater control over microstructure, composition, and performance.
One area of advancement is in the refinement of wet chemistry techniques. The coprecipitation method, for instance, has been successfully employed to synthesize iron chromite nanoparticles. researchgate.net This route allows for the production of nanopowders with a spinel cubic structure. researchgate.net Another significant development is the use of the Fray-Farthing-Chen Cambridge electro-reduction process in molten calcium chloride. This energy-efficient method has been applied to produce chromium from chromium oxide and, for the first time, to synthesize ferrochromium alloy directly from a mixture of chromium oxide and iron oxide, as well as from chromite ore. researchgate.net The process demonstrates a feasible and green alternative for producing ferrochromium alloy from low-grade ores. researchgate.net
The synthesis of nanoparticles remains a major focus of innovation. A variety of "top-down" and "bottom-up" approaches are utilized for creating metallic nanoparticles. sid.ir Top-down methods include physical techniques like vacuum vapor discharge and pulsed wire discharge, while bottom-up approaches primarily involve wet chemical reduction processes. sid.ir Green synthesis routes are also gaining prominence, utilizing plant extracts as reducing agents. For example, iron nanoparticles (Fe-NPs) have been synthesized using Pistacia-atlantica leaf extract. whiterose.ac.uk These methods are cost-effective, environmentally friendly, and produce nanoparticles effective for applications like environmental remediation. whiterose.ac.uk
Below is a table summarizing various synthesis techniques for chromium-iron materials.
| Synthesis Method | Precursors/Reactants | Product | Key Features |
| Coprecipitation | Iron (III) chloride, Chromium (III) chloride hexahydrate, Ammonium hydroxide (B78521) | Iron Chromite Nanoparticles | Produces nanopowder with a spinel cubic structure. researchgate.net |
| Electro-reduction | Chromium oxide, Iron oxide, Chromite ore in molten Calcium chloride | Chromium, Ferrochromium Alloy | Energy-friendly process for direct extraction from oxides and ores. researchgate.net |
| Green Synthesis | Ferric chloride, Pistacia-atlantica leaf extract | Iron Nanoparticles (Fe-NPs) | Environmentally friendly method using plant extracts as reducing agents. whiterose.ac.uk |
| Sol-Gel | Potassium permanganate, Manganese (II) chloride | Manganese Oxide Nanoparticles | Allows for control of nanoparticle formation at different temperatures. sid.ir |
| Hydrothermal Method | Potassium permanganate, Nickel chloride hexahydrate | Manganese Oxide, Nickel Oxide Nanoparticles | Produces nanoparticles with controlled size and orthorhombic shape. sid.ir |
Advanced Characterization Methodologies for In-Situ Studies
Understanding the dynamic behavior of chromium-iron materials under operational conditions is crucial for predicting their performance and lifespan. Advanced in-situ characterization methodologies provide unprecedented insight into phase transformations, deformation kinetics, and structural evolution at high temperatures and under stress.
High-energy synchrotron X-ray diffraction (HEXRD) has emerged as a powerful tool for in-situ examination of Fe-Cr alloys. dlr.de This technique allows for continuous monitoring of phase stability and the contribution of different phases to mechanical performance during processes like compression at elevated temperatures (up to 900 °C). dlr.de By tracking the evolution of lattice strain and the full width at half maximum of the reflexes, quantitative analysis of deformation can be achieved. dlr.de
Scanning transmission electron microscopy coupled with energy-dispersive X-ray spectroscopy (STEM-EDS) is another vital technique for characterizing the microstructure of Fe-Cr alloys. It is used to map the elemental distribution and quantify the phase decomposition structure as a function of annealing time. ethz.ch This is particularly important for studying the formation of Cr-rich (α') precipitates within the Fe-rich (α) matrix, which significantly impacts the material's mechanical properties. ethz.ch
The table below highlights key advanced characterization techniques used for Fe-Cr systems.
| Characterization Technique | Information Obtained | Application Example |
| In-Situ High-Energy Synchrotron X-ray Diffraction (HEXRD) | Phase stability, deformation kinetics, lattice strain evolution. dlr.de | Continuous analysis of Fe-rich high entropy alloys during compression at temperatures up to 900 °C. dlr.de |
| Scanning Transmission Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (STEM-EDS) | Elemental mapping, phase composition, and microstructure analysis. ethz.ch | Characterizing phase decomposition in Fe-Cr alloys with varying Cr content after annealing at 500 °C. ethz.ch |
| X-ray Diffraction (XRD) | Crystal structure identification, phase analysis, lattice parameters. researchgate.netresearchgate.net | Characterizing the spinel cubic structure of synthesized iron chromite nanoparticles. researchgate.net |
| Mössbauer Spectroscopy | Local atomic environment of iron, oxidation states, magnetic properties. nih.govtue.nl | Investigating the incorporation of chromium into the magnetite structure in water-gas shift catalysts. tue.nl |
Predictive Modeling and Computational Design of Fe-Cr Systems
Computational modeling and predictive simulations are indispensable tools for accelerating the design and development of new Fe-Cr alloys with optimized properties. These methods provide atomistic insights and guide experimental efforts, reducing the time and cost associated with traditional trial-and-error approaches.
Machine learning (ML) has become a powerful strategy for predicting the properties of complex, multicomponent Fe-Cr-based alloys. aps.orgosti.gov By training algorithms on datasets from density functional theory (DFT) calculations, ML models can rapidly predict thermodynamic properties like mixing enthalpy and mechanical properties such as Young's modulus and the ratio between shear and bulk moduli. aps.org This data-driven approach enables high-throughput screening of virtual alloys to identify compositions with enhanced stability and mechanical performance for demanding applications, such as in nuclear energy. aps.org Machine learning interatomic potentials (MLIAPs) represent a significant advancement, offering accuracy close to DFT at a fraction of the computational cost, making large-scale molecular dynamics simulations of structural, thermal, and defect properties feasible. osti.gov
Thermodynamic modeling, particularly using the CALPHAD (Calculation of Phase Diagrams) approach, is crucial for understanding and predicting phase equilibria in multicomponent systems. mdpi.com Recent work has focused on refining magnetic models within the CALPHAD framework to accurately predict the compositional dependency of magnetic transition temperatures (Curie and Néel temperatures) and magnetic moments in the Fe-Cr-Ni system. Such improvements are critical for the development of steels and superalloys where magnetic properties are important.
Simulations of microstructural evolution, such as spinodal decomposition, are also key to predicting material behavior. By solving the non-linear Cahn-Hilliard equation, researchers can model the kinetics of phase separation in Fe-Cr alloys. diva-portal.orgresearchgate.net These simulations have shown that using an appropriate initial structure that accounts for the thermal history is crucial for achieving predictive accuracy when compared with experimental results from techniques like atom probe tomography. diva-portal.orgresearchgate.net
| Modeling/Simulation Technique | Purpose/Application | Key Findings/Insights |
| Machine Learning (ML) Algorithms | High-throughput prediction of thermodynamic and elastic properties of multicomponent Fe-Cr alloys. aps.org | Enables the design of thermodynamically stable alloys with improved mechanical properties. aps.org |
| Machine Learning Interatomic Potentials (MLIAP) | Enables large-scale, accurate atomic simulations of structural, thermal, and mechanical properties. osti.gov | Represents a major advancement over DFT for simulating complex defects and properties in Fe-Cr-Ni alloys. osti.gov |
| CALPHAD (Calculation of Phase Diagrams) Modeling | Prediction of phase diagrams and thermodynamic properties, including magnetic transitions. mdpi.com | Improved models accurately calculate Curie and Néel temperatures in the Fe-Cr-Ni system. |
| Cahn-Hilliard Equation Simulations | Modeling the kinetics of spinodal decomposition in Fe-Cr alloys. diva-portal.orgresearchgate.net | The initial structure, accounting for thermal history, is critical for predictive simulations of phase separation. diva-portal.org |
Novel Catalytic Applications and Environmental Solutions Based on Chromium-Iron
Chromium-iron based materials are effective catalysts in several industrial and environmental applications, primarily due to the synergistic effects between the two metals. Research is focused on enhancing their activity, stability, and on finding environmentally benign alternatives to traditional formulations.
A major application is in the high-temperature water–gas shift (HTS) reaction, a crucial step in producing hydrogen and ammonia (B1221849). nih.gov Commercial HTS catalysts typically consist of iron oxide promoted with chromium and copper. nih.gov The active phase is magnetite (Fe₃O₄), and chromium plays a vital role in stabilizing this phase, preventing over-reduction and improving thermal stability. nih.govtue.nl Research shows that Cr³⁺ incorporates into the octahedral sites of the magnetite structure, which limits the formation of Fe²⁺ during catalyst activation. nih.govtue.nl Driven by regulations on hazardous chemicals, significant effort is being directed toward finding replacements for chromium. Aluminum has been identified as a promising substitute, showing comparable CO conversion rates in industrial conditions. acs.org
In environmental remediation, chromium-iron nanoparticles are used to treat water contaminated with hexavalent chromium (Cr(VI)), a highly toxic and carcinogenic pollutant. whiterose.ac.ukresearchgate.netacs.org The principle involves the reduction of mobile and toxic Cr(VI) to the much less toxic and less mobile trivalent chromium (Cr(III)). researchgate.net Iron/palladium (Fe/Pd) bimetallic nanoparticles have demonstrated powerful catalytic activity in this conversion. researchgate.net Similarly, nano zerovalent iron (nZVI) is highly effective for this purpose due to its high reactivity and large surface area. acs.org Green synthesis methods for nZVI, using plant extracts, offer a sustainable and low-cost approach to producing these remediation agents. whiterose.ac.ukacs.org
| Application | Catalyst System | Mechanism/Role of Cr-Fe | Research Advancements |
| High-Temperature Water-Gas Shift (HTS) Reaction | Chromium-promoted iron oxide (magnetite, Fe₃O₄). nih.gov | Chromium stabilizes the active magnetite phase, preventing over-reduction and enhancing thermal stability. nih.govtue.nl | Aluminum has been identified as a promising, less hazardous substitute for chromium, showing similar catalytic activity. acs.org |
| Environmental Remediation (Cr(VI) Removal) | Iron/Palladium (Fe/Pd) bimetallic nanoparticles; Nano zerovalent iron (nZVI). researchgate.netacs.org | Catalytic reduction of toxic hexavalent chromium (Cr(VI)) to less toxic trivalent chromium (Cr(III)). researchgate.net | Development of sustainable "green" synthesis methods for nZVI using plant extracts. whiterose.ac.ukacs.org |
| Ethylene Oligomerization | Bis(imino)pyridine iron complexes. acs.org | Iron-based catalysts show high activity in producing linear α-olefins. acs.org | Modification of ligands to improve catalytic activity and thermal stability. acs.org |
Emerging Areas in Chromium-Iron Coordination Chemistry
The coordination chemistry of chromium and iron is a rapidly advancing field, with new complexes being designed for applications ranging from catalysis to materials science. orientjchem.org The ability to tune the electronic and steric properties of these complexes by modifying the ligand environment is key to developing novel functionalities. orientjchem.org
A significant emerging area is the development of photofunctional materials based on earth-abundant metals like chromium. rsc.org Coordination complexes of Cr(III) are gaining prominence for their unique photophysical and photochemical properties. Research is focused on designing new ligand architectures, such as polypyridyl and macrocyclic ligands, to create highly efficient Cr(III)-based phosphors for applications in light-emitting devices and photoredox catalysis. rsc.org
The synthesis of Schiff base metal complexes with chromium and iron is another active area of research. iscientific.org These complexes are formed by the reaction of metal ions with organic Schiff base ligands and exhibit a range of interesting properties. iscientific.org Studies have shown that chromium(III) and iron(II) complexes with Schiff bases derived from dihydroxyacetone and sulphanilamide can form stable tetrahedral structures. These complexes have shown potential as antimicrobial agents. iscientific.org
Furthermore, research into high-valent chromium and iron complexes is opening new avenues in redox catalysis. researchgate.net For example, the oxidative cleavage of a Cr-Cr bond can lead to a highly stable Cr(IV) oxo complex, which can be further oxidized to a Cr(V) species capable of stoichiometric oxygen atom transfer. researchgate.net In iron chemistry, bis(imino)pyridine iron complexes have been developed as highly active catalysts for ethylene oligomerization, a critical industrial process for producing linear α-olefins. acs.org The design of these catalysts focuses on modifying the ligand framework to enhance catalytic activity and selectivity. acs.org
| Area of Coordination Chemistry | Metal Ions | Ligand Types | Emerging Applications |
| Photofunctional Materials | Chromium(III) | Polypyridyl, Macrocyclic bis-cyano, N-donor cage ligands. rsc.org | Photoluminescent materials, photoredox catalysis, light-emitting devices. rsc.org |
| Schiff Base Complexes | Chromium(III), Iron(II) | Derived from dihydroxyacetone and sulphanilamide. iscientific.org | Antimicrobial agents. iscientific.org |
| Redox Catalysis | High-valent Chromium (IV, V), Iron(II) | Siloxide, Organic azides, Bis(imino)pyridine. acs.orgresearchgate.net | Oxygen atom transfer reactions, ethylene oligomerization. acs.orgresearchgate.net |
| Bioinspired Complexes | Iron, Copper, Manganese | - | Catalyzing organic pollutant decomposition and green oxidation reactions. orientjchem.org |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing the Chromium–Iron (1/1) intermetallic phase?
- Methodological Answer: Use controlled thermal annealing (e.g., arc-melting followed by homogenization at 800–1000°C under inert gas) to stabilize the 1:1 stoichiometry. Characterize phase purity via X-ray diffraction (XRD) with Rietveld refinement, supplemented by energy-dispersive X-ray spectroscopy (EDS) for compositional verification. Cross-reference results with thermodynamic databases (e.g., CALPHAD) to validate phase stability .
- Key Data: Evidence from corrosion experiments highlights the importance of inert atmospheres to prevent oxidation during synthesis .
Q. How can researchers resolve discrepancies in reported lattice parameters for Chromium–Iron (1/1) across studies?
- Methodological Answer: Conduct a systematic meta-analysis of XRD data from peer-reviewed studies, focusing on variables such as synthesis temperature, cooling rates, and impurity levels. Apply statistical tools (e.g., ANOVA) to identify outliers and correlate parameter shifts with experimental conditions .
Q. What analytical techniques are critical for distinguishing surface oxidation artifacts from bulk properties in Chromium–Iron (1/1)?
- Methodological Answer: Combine depth-profiling X-ray photoelectron spectroscopy (XPS) with argon ion sputtering to isolate bulk vs. surface contributions. Cross-validate with magnetometry or resistivity measurements, which are less sensitive to surface oxides .
Advanced Research Questions
Q. What mechanistic models explain the anomalous magnetic behavior of Chromium–Iron (1/1) under high-pressure conditions?
- Methodological Answer: Employ density functional theory (DFT) simulations to calculate electronic structure changes under pressure. Validate predictions with in-situ neutron diffraction and Mössbauer spectroscopy, which probe spin states and magnetic ordering. Prioritize open-source computational tools (e.g., VASP) for reproducibility .
- Data Contradiction Alert: Some studies report antiferromagnetic ordering at ambient pressure, while others suggest pressure-induced ferromagnetism. Reconcile by testing sample purity and pressure calibration methodologies .
Q. How do defect engineering and doping alter the catalytic activity of Chromium–Iron (1/1) in heterogeneous reactions?
- Methodological Answer: Introduce controlled vacancies or dopants (e.g., Ni, Mn) via ball milling or chemical vapor deposition. Use operando Raman spectroscopy and electrochemical impedance spectroscopy (EIS) to track active sites and charge transfer kinetics. Compare turnover frequencies (TOF) against undoped samples .
Q. What strategies minimize experimental bias when reconciling contradictory corrosion resistance data for Chromium–Iron (1/1) in acidic vs. alkaline environments?
- Methodological Answer: Standardize testing protocols (e.g., ASTM G5 for electrochemical polarization) across labs. Use factorial design experiments to isolate variables like pH, temperature, and ion concentration. Publish raw datasets with metadata to enable cross-study validation .
Methodological Frameworks
Q. How should researchers design a phase diagram study for Chromium–Iron (1/1) with limited historical data?
- Stepwise Approach:
Perform differential scanning calorimetry (DSC) to identify phase transitions.
Couple with high-temperature XRD for real-time structural analysis.
Validate using CALPHAD modeling with legacy data from analogous systems (e.g., Cr–Fe–Ni) .
Q. What criteria ensure the reproducibility of electrochemical measurements on Chromium–Iron (1/1) electrodes?
- Best Practices:
- Pre-treat electrodes with cyclic voltammetry in non-reactive electrolytes to stabilize surfaces.
- Report detailed electrolyte compositions, reference electrode potentials, and scan rates.
- Use triplicate measurements and error bars to quantify uncertainty .
Ethical and Analytical Standards
- Data Transparency: Archive raw spectra, diffraction patterns, and computational input files in repositories like Zenodo or Figshare to comply with FAIR principles .
- Citation Practices: Prioritize primary literature over reviews, and avoid uncritical reliance on non-peer-reviewed sources (e.g., patents, preprints) unless rigorously validated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
